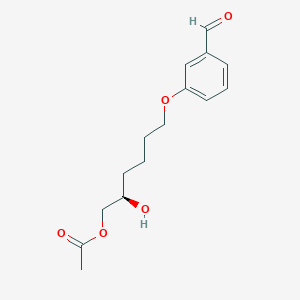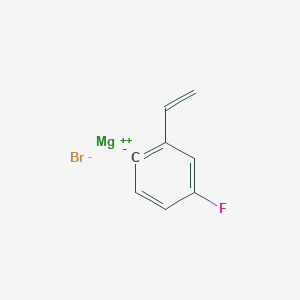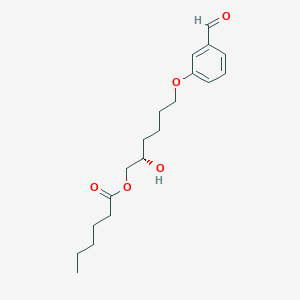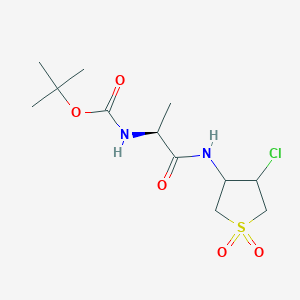![molecular formula C23H29NO3 B12616739 [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-53-2](/img/structure/B12616739.png)
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound features a nonyl group attached to the nitrogen atom of the carbazole ring, and an acetic acid moiety linked through an ether bond to the carbazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the following steps:
N-Alkylation of Carbazole: The initial step involves the alkylation of carbazole with nonyl bromide in the presence of a base such as potassium carbonate to form 9-nonylcarbazole.
Etherification: The 9-nonylcarbazole is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its biological activity.
Materials Science: Utilized in the development of conducting polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in organic electronics, the compound facilitates charge transport by forming a conductive pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Carbazoleacetic acid: Similar structure but lacks the nonyl group.
2-(9H-Carbazol-9-yl)ethyl acrylate: Contains an acrylate group instead of an acetic acid moiety.
(9-Phenyl-9H-carbazol-2-yl)boronic acid: Contains a boronic acid group instead of an acetic acid moiety.
Uniqueness
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid is unique due to the presence of the nonyl group, which enhances its solubility and interaction with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Eigenschaften
CAS-Nummer |
920982-53-2 |
|---|---|
Molekularformel |
C23H29NO3 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-(9-nonylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C23H29NO3/c1-2-3-4-5-6-7-10-15-24-21-12-9-8-11-19(21)20-14-13-18(16-22(20)24)27-17-23(25)26/h8-9,11-14,16H,2-7,10,15,17H2,1H3,(H,25,26) |
InChI-Schlüssel |
NRQVCAPJPIGXGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)

![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)



![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)

![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)

![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)
